3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine
Description
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine (CAS: 477207-33-3) is a halogenated pyridine derivative with the molecular formula C₇H₄BrClF₃N and a molecular weight of 274.47 g/mol . This compound is characterized by a bromomethyl (-CH₂Br) group at position 3, a chlorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring. Its structural complexity and electron-withdrawing substituents make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for alkylation or cross-coupling reactions .
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEASZNBTMLEEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219091 | |
| Record name | 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477207-33-3 | |
| Record name | 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477207-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the pyridine ring enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce diverse functional groups into the pyridine ring .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine with related pyridine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₇H₄BrClF₃N | 274.47 | 477207-33-3 | 3-Bromomethyl, 2-Cl, 6-CF₃ |
| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.44 | 1159512-34-1 | 3-Br, 2-Cl, 6-CF₃ |
| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.44 | 1211521-13-9 | 2-Br, 3-Cl, 6-CF₃ (positional isomer) |
| 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C₇H₅BrF₃N | 254.03 | 1010422-53-3 | 3-Br, 2-CH₃, 6-CF₃ |
| 5-Bromo-2-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.00 | 436799-32-5 | 5-Br, 2-CF₃ |
Key Observations :
- The bromomethyl group in the target compound increases its molecular weight and introduces a reactive site for nucleophilic substitution compared to non-methylated analogs (e.g., 3-Bromo-2-chloro-6-CF₃-pyridine) .
- Positional isomers (e.g., 2-Bromo-3-chloro-6-CF₃-pyridine) exhibit distinct electronic properties due to altered substituent orientation, influencing reactivity in cross-coupling reactions .
Biological Activity
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.
- IUPAC Name: 3-bromo-2-chloro-6-(trifluoromethyl)pyridine
- Molecular Formula: C6H4BrClF3N
- Molecular Weight: 260.44 g/mol
- Boiling Point: Approximately 211.8 °C at 760 mmHg
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Studies have indicated a spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Antitumor Properties
- Inhibition of Enzymatic Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The presence of halogen substituents enhances the lipophilicity and electronic properties, facilitating interactions with active sites of enzymes.
- Cell Membrane Disruption: The trifluoromethyl group may contribute to membrane permeability changes, leading to cell death in microbial pathogens.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromomethyl-2-chloro-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A three-step synthesis involving halogenation and functional group interconversion is commonly employed. For example, bromination of a chlorinated pyridine precursor using PBr₃ or LiBr in anhydrous THF at 0–5°C can introduce the bromomethyl group. Nickel catalysts (e.g., NiCl₂/PPh₃) may enhance coupling efficiency in intermediate steps, as observed in analogous pyridine derivatizations . Optimize yields by controlling stoichiometry (1.2–1.5 eq brominating agents) and reaction time (2–4 hrs), monitored via TLC or LC-MS.
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation : High-resolution NMR (¹H/¹³C/¹⁹F) identifies substituent positions (e.g., δ ~4.8 ppm for -CH₂Br, δ ~150 ppm for CF₃ in ¹³C NMR) .
- Purity assessment : LC-MS (ESI+) with reverse-phase C18 columns detects impurities (<2% area).
- Crystallography : Single-crystal X-ray diffraction resolves regiochemical ambiguities, leveraging SMILES/InChIKey data (e.g., InChIKey=XLIIXISXSYYYSZ-UHFFFAOYSA-N for related analogs) .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer : Use column chromatography (silica gel, hexane/EtOAc 8:2) followed by recrystallization in ethanol/water (1:3). For halogenated byproducts (e.g., di-brominated impurities), employ gradient elution (0–30% EtOAc in hexane). Monitor fractions via UV-Vis at 254 nm .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Methodological Answer : The bromomethyl group is prone to hydrolysis. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to moisture or light. Stability tests (TGA/DSC) show decomposition onset at ~120°C, suggesting reflux reactions should not exceed 100°C .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethyl and bromomethyl groups influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group at C6 deactivates the pyridine ring, directing nucleophiles (e.g., amines, thiols) to the C3 bromomethyl site. DFT calculations (B3LYP/6-31G*) confirm higher electrophilicity at C3 (Mulliken charge: +0.32 vs. +0.18 at C4). Experimental validation via SN2 reactions with NaN₃ in DMF shows >80% substitution at C3 .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis predict reactivity with aryl boronic acids. The LUMO (–1.8 eV) localizes at C3, favoring oxidative addition with Pd(0) catalysts. Validate with kinetic studies (pseudo-first-order rate constants) under varying Pd(OAc)₂/XPhos concentrations .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60–85%) for this compound?
- Methodological Answer : Variability arises from bromide source purity and catalyst loading. Replicate protocols using rigorously dried solvents (Karl Fischer titration <50 ppm H₂O) and compare yields under controlled Pd(OAc)₂ (5–10 mol%). Statistical analysis (ANOVA) of triplicate runs identifies significant factors (e.g., Pd loading, p < 0.05) .
Q. What are the emerging applications of this compound in medicinal chemistry?
- Methodological Answer : The trifluoromethylpyridine core is a privileged scaffold in kinase inhibitors. Derivatives with C3-azide substitutions show IC₅₀ < 100 nM against EGFR mutants. Structure-activity relationship (SAR) studies recommend introducing polar groups (e.g., -OH, -NH₂) at C2 to enhance solubility without sacrificing binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
